![molecular formula C20H18N2O3S B498627 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-81-4](/img/structure/B498627.png)

1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

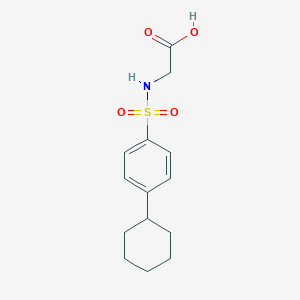

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Synthesis Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

In organic chemistry, tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers 1,2 (ortho), 1,3 (meta), and 1,4 (para) .Chemical Reactions Analysis

The indole structure is a heterocyclic compound which easily participates in chemical reactions. Its bonding sites are analogous to pyrrole . As shown in Scheme 1, indole is reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Physical And Chemical Properties Analysis

Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives .Scientific Research Applications

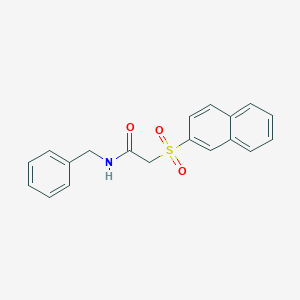

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide compounds, including various derivatives, have a significant role in medicinal chemistry due to their wide range of biological activities. They have been explored for their antibacterial properties, with applications extending to antiviral, anticancer, and anti-inflammatory agents. Recent advances in sulfonamide-based medicinal chemistry have led to the development of novel drugs targeting multiple diseases, suggesting that compounds like "1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide" could potentially be investigated for similar therapeutic applications (He Shichao et al., 2016).

Environmental Impacts of Sulfonamides

Sulfonamides have been detected in various environmental matrices, raising concerns about their ecological and human health impacts. Studies on the environmental fate, behavior, and ecotoxicity of sulfonamides highlight the need for efficient removal techniques from water bodies to mitigate their effects. Such research underscores the importance of understanding the chemical properties and reactivity of sulfonamides, including specific compounds like the one , to assess their environmental risks and develop appropriate remediation strategies (Jingchen Li et al., 2021).

Analytical Methods for Sulfonamides

The detection and quantification of sulfonamides, including specific derivatives, in biological and environmental samples are crucial for monitoring their presence and studying their pharmacokinetics and environmental fate. Advances in analytical methodologies, such as capillary electrophoresis, have facilitated the study of sulfonamides, indicating that similar techniques could be applied to the compound for detailed investigation (R. Hoff & T. B. Kist, 2009).

Mechanism of Action

Target of Action

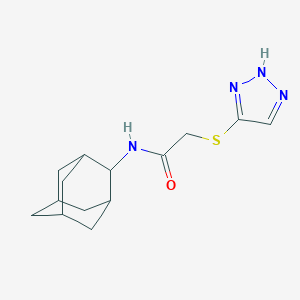

The compound, also known as 1-ethyl-N-(4-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds used for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Result of Action

Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .

Safety and Hazards

properties

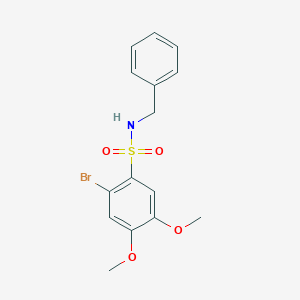

IUPAC Name |

1-ethyl-N-(4-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-22-17-11-12-18(15-5-4-6-16(19(15)17)20(22)23)26(24,25)21-14-9-7-13(2)8-10-14/h4-12,21H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCOEFAVDCLEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)C)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-({2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)phenyl]benzamide](/img/structure/B498546.png)

![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)

![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)

![N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B498558.png)

![3-[(2-phenoxyethyl)sulfanyl]-9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B498560.png)

![2-{2-[(8-quinolinyloxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B498565.png)

![1-(4-{[1-(2-Hydroxyethyl)-1H-benzimidazol-2-YL]-methoxy}phenyl)ethanone](/img/structure/B498566.png)

![2-{2-[(8-quinolinyloxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B498567.png)